molecular formula C26H20N4O4 B11570612 (2E)-2-Cyano-N-(4-methoxyphenyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide

(2E)-2-Cyano-N-(4-methoxyphenyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide

Cat. No.: B11570612
M. Wt: 452.5 g/mol
InChI Key: JWSFTNQWQWCOSR-OBGWFSINSA-N
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Description

(2E)-2-Cyano-N-(4-methoxyphenyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenyl group, and a pyrido[1,2-A]pyrimidin-3-YL moiety

Preparation Methods

The synthesis of (2E)-2-Cyano-N-(4-methoxyphenyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form the corresponding cyano compound. This intermediate is then reacted with 9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

(2E)-2-Cyano-N-(4-methoxyphenyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E)-2-Cyano-N-(4-methoxyphenyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-Cyano-N-(4-methoxyphenyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

(2E)-2-Cyano-N-(4-methoxyphenyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide can be compared with similar compounds such as:

Properties

Molecular Formula

C26H20N4O4

Molecular Weight

452.5 g/mol

IUPAC Name

(E)-2-cyano-N-(4-methoxyphenyl)-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide

InChI

InChI=1S/C26H20N4O4/c1-17-7-6-14-30-23(17)29-25(34-21-8-4-3-5-9-21)22(26(30)32)15-18(16-27)24(31)28-19-10-12-20(33-2)13-11-19/h3-15H,1-2H3,(H,28,31)/b18-15+

InChI Key

JWSFTNQWQWCOSR-OBGWFSINSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC)OC4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC)OC4=CC=CC=C4

Origin of Product

United States

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